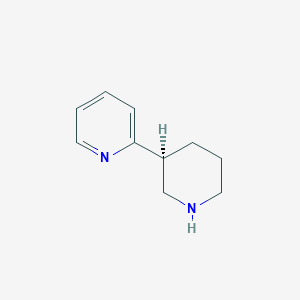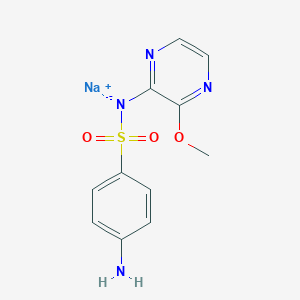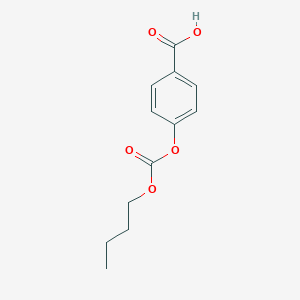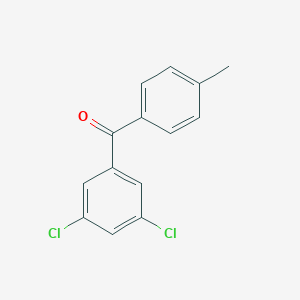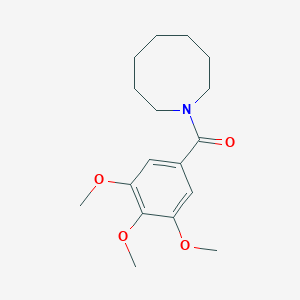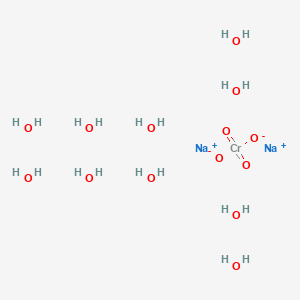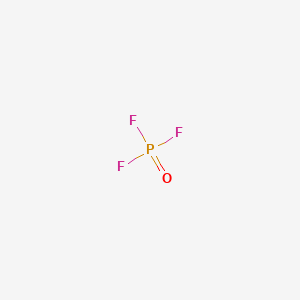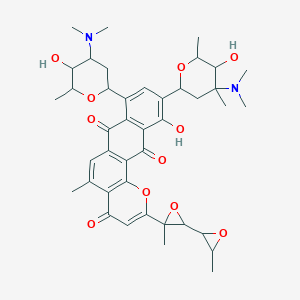
trans-2,3-Divinyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2,3-Divinyloxirane is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a type of epoxide, which is a class of organic compounds that contain a three-membered ring consisting of two carbon atoms and one oxygen atom. In
Wirkmechanismus
The mechanism of action of trans-2,3-Divinyloxirane involves the formation of a covalent bond between the epoxide ring and a nucleophile, such as an amino acid residue in a protein. This reaction can result in the inhibition or activation of enzyme activity, depending on the location and nature of the nucleophile. The reactivity of trans-2,3-Divinyloxirane towards nucleophiles makes it a useful tool for studying enzyme kinetics and protein structure-function relationships.
Biochemische Und Physiologische Effekte
Trans-2,3-Divinyloxirane has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been investigated for its potential use as an anticancer agent due to its ability to selectively target cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using trans-2,3-Divinyloxirane in lab experiments is its high reactivity towards nucleophiles, which allows for the selective modification of proteins and other biomolecules. However, its low solubility in water and high reactivity towards air and moisture can make handling and storage challenging. Additionally, the potential toxicity of trans-2,3-Divinyloxirane towards cells and organisms must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research involving trans-2,3-Divinyloxirane. These include the development of new synthetic methods for producing the compound, the investigation of its potential use as a cross-linking agent for biomaterials, and the exploration of its effects on cellular signaling pathways and gene expression. Additionally, the use of trans-2,3-Divinyloxirane in the development of new anticancer agents and other therapeutics is an area of active research.
Synthesemethoden
The synthesis of trans-2,3-Divinyloxirane involves the reaction of divinyl ether with peracetic acid in the presence of a catalyst such as iodine or sulfuric acid. This process results in the formation of a mixture of cis- and trans-isomers, which can be separated using chromatography techniques. The trans-isomer is the desired product due to its higher stability and reactivity compared to the cis-isomer.
Wissenschaftliche Forschungsanwendungen
Trans-2,3-Divinyloxirane has been used in various scientific research applications, including the synthesis of biologically active compounds, as a reagent for organic synthesis, and as a tool for studying enzyme kinetics. It has also been investigated for its potential use as a cross-linking agent for polymers and as a building block for the development of new materials.
Eigenschaften
CAS-Nummer |
13051-61-1 |
|---|---|
Produktname |
trans-2,3-Divinyloxirane |
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(2S,3S)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
WVLXAFYCRVAZSM-WDSKDSINSA-N |
Isomerische SMILES |
C=C[C@H]1[C@@H](O1)C=C |
SMILES |
C=CC1C(O1)C=C |
Kanonische SMILES |
C=CC1C(O1)C=C |
Andere CAS-Nummern |
13051-61-1 |
Synonyme |
trans-2,3-divinyloxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



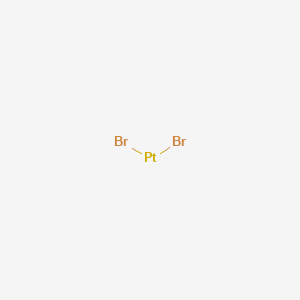
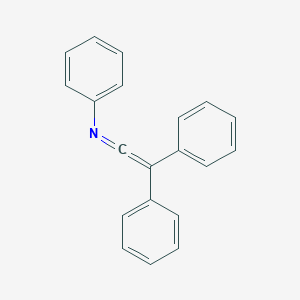
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
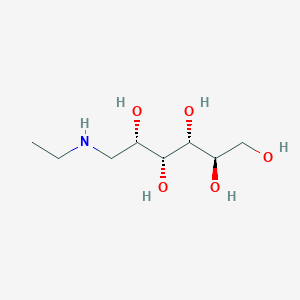
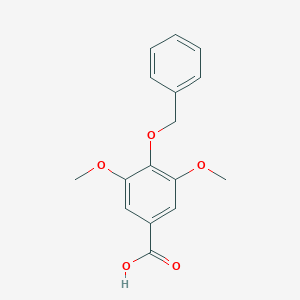
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
